4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole: Structural Profiling, Reactivity, and Applications in Medicinal Chemistry
4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole: Structural Profiling, Reactivity, and Applications in Medicinal Chemistry
As the demand for novel, structurally diverse heterocyclic building blocks accelerates in drug discovery, 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole (CAS: 1519148-30-1) has emerged as a highly versatile intermediate. By combining the privileged 1,3-oxazole core with a lipophilic cyclobutyl moiety and a highly reactive chloromethyl electrophilic center, this compound offers medicinal chemists a precise tool for late-stage functionalization and library generation.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, synthetic workflows, and self-validating handling protocols.
Physicochemical and Structural Profiling
Understanding the fundamental properties of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The oxazole ring acts as a hydrogen-bond acceptor, while the cyclobutyl group restricts rotational degrees of freedom, locking the molecule into specific conformations that often enhance binding affinity in hydrophobic target pockets.
Quantitative Data Summary
The following table summarizes the core molecular descriptors and physical properties of the compound, sourced from the [1].
| Property | Value | Pharmacological / Synthetic Significance |
| IUPAC Name | 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole | Standardized nomenclature for structural identification. |
| Molecular Formula | C8H10ClNO | Indicates a low-molecular-weight fragment suitable for fragment-based drug discovery (FBDD). |
| Molecular Weight | 171.62 g/mol | Well within Lipinski’s Rule of 5, allowing for substantial downstream functionalization. |
| XLogP3 | 1.9 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | 26 Ų | Low TPSA suggests excellent potential for blood-brain barrier (BBB) penetration. |
| InChIKey | KFBGTKDDWAKEAW-UHFFFAOYSA-N | Unique identifier for cross-referencing in chemical databases. |
Chemical Reactivity & Mechanistic Pathways
The primary synthetic value of 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole lies in the chloromethyl group located at the 4-position. The adjacent electron-withdrawing oxazole ring enhances the electrophilicity of the benzylic-like carbon, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions.
When reacted with nucleophiles (such as primary/secondary amines, thiolates, or alkoxides), the chloride ion acts as an excellent leaving group. This allows researchers to rapidly synthesize diverse libraries of oxazole derivatives.
Figure 1: SN2 nucleophilic substitution mechanism at the chloromethyl position.
Synthesis Methodologies: Hantzsch-Type Cyclization
The synthesis of 4-(chloromethyl)oxazoles typically follows a modified Hantzsch condensation[2]. The following protocol details the synthesis of the title compound using cyclobutanecarboxamide and 1,3-dichloroacetone.
Step-by-Step Protocol & Causality
1. Reagent Mixing & Homogenization
-
Action: Combine 1.0 equivalent of cyclobutanecarboxamide with 1.1 equivalents of 1,3-dichloroacetone in a round-bottom flask.
-
Causality: 1,3-dichloroacetone is bifunctional; it provides the highly electrophilic carbonyl carbon for the initial nucleophilic attack by the amide oxygen, while simultaneously supplying the pendant chloromethyl group required in the final product[2].
2. Thermal Cyclization
-
Action: Heat the neat mixture to 120°C under an argon atmosphere for 2 hours.
-
Causality: The elevated temperature overcomes the activation energy barrier for the initial condensation. The argon atmosphere is critical to prevent the oxidative degradation of the electron-rich intermediates at high temperatures.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc system. The disappearance of the starting amide (visualized via iodine) confirms the formation of the intermediate.
3. Acidic Dehydration
-
Action: Cool the mixture to 25°C, then slowly add concentrated H2SO4.
-
Causality: Sulfuric acid acts as a powerful dehydrating agent. It protonates the intermediate hydroxyl group, driving the elimination of water to achieve the thermodynamically stable, fully aromatized oxazole ring[2].
4. Neutralization & Extraction
-
Action: Pour the acidic syrup over crushed ice. Adjust the pH to 10 using 1M NaOH. Extract the aqueous layer with chloroform (CHCl3).
-
Causality: The oxazole nitrogen is weakly basic. If the solution remains acidic, the oxazole will protonate and remain water-soluble. Adjusting the pH to 10 ensures the compound is fully neutral, allowing it to partition cleanly into the organic phase[2].
-
Self-Validation: Before extracting, test the aqueous layer with pH paper. Perform a micro-extraction in a vial; if the aqueous layer remains highly UV-active under a 254 nm lamp, the pH is insufficient, and more NaOH is required.
5. Purification
-
Action: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.
Figure 2: Step-by-step Hantzsch-type synthesis workflow for the oxazole derivative.
Applications in Drug Discovery
The 1,3-oxazole nucleus is a highly privileged scaffold that forms the backbone of numerous FDA-approved drugs (e.g., oxaprozin, mubritinib)[3].
-
Anticancer Agents: Recent literature highlights that 1,3-oxazole derivatives possess broad-spectrum pharmacological properties, including potent activity against both drug-susceptible and multidrug-resistant cancer cell lines[4]. The cyclobutyl group in this specific building block is highly valued because it provides a rigid, lipophilic shield that can wedge into the hydrophobic binding pockets of overexpressed receptor tyrosine kinases, preventing competitive displacement by ATP.
-
Antimicrobial Development: Oxazole derivatives are frequently screened for antibacterial and antifungal properties. The chloromethyl group allows researchers to easily attach various pharmacophores (like piperazines or triazoles) to optimize the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus and E. coli[3].
Safety, Handling, and Storage Protocols
As a halogenated heterocyclic compound, 4-(chloromethyl)-5-cyclobutyl-1,3-oxazole presents specific occupational hazards that require rigorous safety protocols. According to the Globally Harmonized System (GHS), it is classified under Acute Tox. 4 (H302) , Skin Irrit. 2 (H315) , and Eye Dam. 1 (H318) [1].
Self-Validating Handling System
-
Moisture Sensitivity Check: The chloromethyl group can slowly hydrolyze in the presence of ambient moisture, releasing corrosive hydrogen chloride (HCl) gas.
-
Validation: Before opening a stored bottle, hold a piece of damp pH paper near the cap seal. If the paper turns red, HCl is venting, indicating the seal has failed and the reagent has partially degraded.
-
-
Ventilation Verification: Always handle inside a certified fume hood.
-
Validation: Verify the hood's digital airflow monitor reads a face velocity of at least 100 fpm before unsealing the reagent.
-
-
Storage: Store at ≤ -20°C under an inert gas (Argon or Nitrogen) to prevent thermally induced polymerization or intermolecular alkylation.
References
1.[1] Title: 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole | CID 79153117 Source: PubChem Database (National Center for Biotechnology Information) URL:[Link]
2.[3] Title: A comprehensive review on biological activities of oxazole derivatives Source: PubMed Central (PMC) URL:[Link]
3.[4] Title: Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity Source: PubMed (National Library of Medicine) URL:[Link]
4.[2] Title: Synthesis of 2-pentyl-4-chloromethyl-oxazole Source: PrepChem Chemical Synthesis Database URL:[Link]
Sources
- 1. 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole | C8H10ClNO | CID 79153117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
